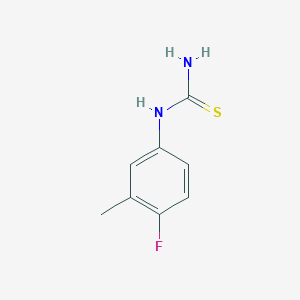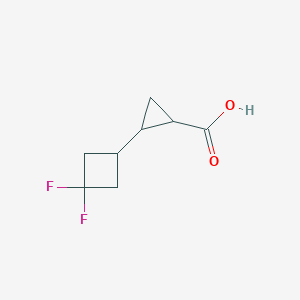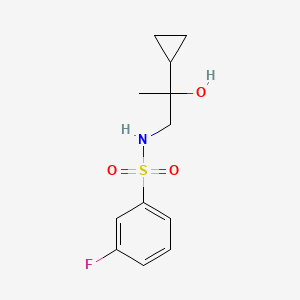
Lithium;2-chloro-4-methylpyridine-3-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Lithium;2-chloro-4-methylpyridine-3-sulfinate” is a chemical compound with the CAS Number: 2174000-18-9 . It has a molecular weight of 197.57 and is typically stored at a temperature of 4 degrees Celsius . The compound is available in powder form .
Physical And Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .作用机制
The mechanism of action of Lithium;2-chloro-4-methylpyridine-3-sulfinate is not well understood. However, it is believed that this compound may act as an inhibitor of enzymes that are involved in various biochemical pathways. This compound may also interact with cellular membranes, altering their properties and affecting cellular function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. This compound has also been found to have antifungal and antibacterial properties. Additionally, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using Lithium;2-chloro-4-methylpyridine-3-sulfinate in lab experiments is its high purity. This compound can be synthesized with high purity, which makes it useful in experiments that require pure compounds. Additionally, this compound is stable under a wide range of conditions, which makes it useful in experiments that require stable compounds.
One limitation of using this compound in lab experiments is its low solubility in water. This compound is only slightly soluble in water, which limits its use in experiments that require water-soluble compounds. Additionally, this compound is relatively expensive, which may limit its use in experiments that require large quantities of the compound.
未来方向
There are several future directions for research on Lithium;2-chloro-4-methylpyridine-3-sulfinate. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action of this compound may lead to the development of new drugs that target the same pathways.
Another direction is to investigate the potential use of this compound in the treatment of neurological disorders. This compound has been shown to have neuroprotective properties, and further research may lead to the development of new drugs for the treatment of neurological disorders.
Finally, research could be conducted to investigate the potential use of this compound in the treatment of inflammatory diseases. This compound has been shown to have anti-inflammatory properties, and further research may lead to the development of new drugs for the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. It is synthesized through a two-step process and has been found to have various biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Understanding the mechanism of action of this compound and investigating its potential use in the treatment of neurological disorders and inflammatory diseases are important areas for future research.
合成方法
Lithium;2-chloro-4-methylpyridine-3-sulfinate is synthesized through a two-step process. The first step involves the reaction of 2-chloro-4-methylpyridine-3-sulfonic acid with thionyl chloride, which results in the formation of 2-chloro-4-methylpyridine-3-sulfonyl chloride. The second step involves the reaction of 2-chloro-4-methylpyridine-3-sulfonyl chloride with lithium methoxide, which results in the formation of this compound.
科学研究应用
Lithium;2-chloro-4-methylpyridine-3-sulfinate has been found to have various applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds. This compound has also been used as a ligand in the synthesis of metal complexes. Additionally, this compound has been used as a precursor in the synthesis of other biologically active compounds.
安全和危害
属性
IUPAC Name |
lithium;2-chloro-4-methylpyridine-3-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.Li/c1-4-2-3-8-6(7)5(4)11(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMBMTUSHKNSQC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C(=NC=C1)Cl)S(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2413947.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide](/img/structure/B2413948.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2413949.png)
![4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2413950.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2413954.png)
amine hydrobromide](/img/no-structure.png)
![5-[1-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2413956.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2413957.png)


